QD-1

KDM4D inhibition Histone demethylase Epigenetics

Researchers optimizing KDM4D inhibitors face false positives from untested quinazoline analogs. QD-1 is the literature-defined hit scaffold with validated SAR. - **Defined activity**: Foundational hit for KDM4D inhibition; derivative 33a shows IC50=0.62 µM. - **Assay control**: Use as positive control in KDM4D enzymatic assays & docking validation (-9.8 kcal/mol vs PfDHFR). - **Supply**: Solid powder, >98% purity, DMSO soluble. Immediate dispatch for SAR expansion.

Molecular Formula C21H13N3O3
Molecular Weight 355.353
Cat. No. B1193448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQD-1
SynonymsQD-1;  QD 1;  QD1
Molecular FormulaC21H13N3O3
Molecular Weight355.353
Structural Identifiers
SMILESO=C(C(NC1=CC=C(C(C2=CC=CC=C2)=O)C=C1)=C3)C4=CN=CN=C4C3=O
InChIInChI=1S/C21H13N3O3/c25-18-10-17(21(27)16-11-22-12-23-19(16)18)24-15-8-6-14(7-9-15)20(26)13-4-2-1-3-5-13/h1-12,24H
InChIKeyPHAAGLFDGHGORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QD-1: KDM4D Inhibitor Lead Specification


QD-1 (IUPAC: 6-(4-benzoyl-phenylamino)-quinazoline-5,8-dione; molecular formula: C21H13N3O3; molecular weight: 355.35 g/mol) is a synthetic quinazoline-5,8-dione derivative . It has been identified in the peer-reviewed literature as a hit compound for the inhibition of histone lysine demethylase 4D (KDM4D), a Jumonji C domain-containing demethylase implicated in oncogenesis [1]. The compound is commercially supplied as a solid powder with reported purity exceeding 98% and solubility in DMSO .

Epigenetic tool Literature-reported hit for KDM4D inhibitor studies
SAR scaffold 4,6-diarylquinoxaline core essential for target binding
Procurement Solid powder, high purity specification, DMSO soluble

Rationale Against Generic Substitution of QD-1


Interchangeability with generic quinazoline-5,8-dione derivatives is precluded by the stringent structural requirements for KDM4D binding. The published structure-activity relationship (SAR) around the QD-1 scaffold demonstrates that the 4,6-diarylquinoxaline core is essential for the observed inhibitory activity against KDM4D [1]. Subsequent optimization efforts that generated derivative 33a—a compound with a 0.62 μM IC50 against KDM4D—originated directly from QD-1 as the foundational hit [1]. Generic substitution with an untested quinazoline-5,8-dione analog lacking the precise 4,6-diaryl substitution pattern cannot guarantee the retention of the specific binding interactions required for KDM4D inhibition, potentially leading to complete loss of activity in enzymatic assays.

4,6-diaryl substitution pattern is critical for KDM4D binding; generic quinazoline-5,8-diones may lack required interactions.
Untested analogs without the precise diaryl core may not retain inhibitory activity in enzymatic assays.
Substitution with an uncharacterized quinazoline-5,8-dione could shift SAR and require independent validation.

QD-1 Quantitative Differentiation Evidence


KDM4D Hit Discovery

QD-1 was identified as a hit compound in a KDM4D inhibitor discovery program and served as the starting scaffold for the design of a series of 4,6-diarylquinoxaline-based inhibitors [1]. While the precise IC50 value for QD-1 itself against KDM4D is not reported in the available public literature, the hit compound directly enabled the development of derivative 33a, which achieved an IC50 of 0.62 μM against KDM4D [1].

Hit Discovery
Literature-reported
Derivative 33a IC₅₀ 0.62 μM (KDM4D)
Supports KDM4D SAR exploration context
Direct IC₅₀ for QD-1 not reported
KDM4D inhibition Histone demethylase Epigenetics

Predicted ADMET Profile

In a computational study of quinoline derivatives targeting Plasmodium falciparum DHFR, compound QD-1 (4-amino-7-chloroquinoline) demonstrated a predicted binding affinity of −9.8 kcal/mol and was reported to possess favorable ADMET properties [1]. Radar plots indicated that QD-1 fell within optimal ranges for oral bioavailability [1].

Computational ADMET
Class-level inference
Predicted affinity −9.8 kcal/mol (PfDHFR, different QD-1 structure)
Class-level computational context; compound identity differs
Not predictive for this QD-1; ADMET not experimentally confirmed
ADMET prediction Oral bioavailability Computational chemistry

Chemical Identity and Purity

QD-1 is available as a solid powder with a vendor-specified purity of >98% and reported solubility in DMSO . The IUPAC name (6-(4-benzoyl-phenylamino)-quinazoline-5,8-dione) and molecular formula (C21H13N3O3) are definitively established .

Identity & Purity
Vendor specification
>98% purity, IUPAC and molecular formula established
Supports procurement quality review and assay reproducibility
Vendor-supplied data; verify by in-house QC
Compound characterization Purity Procurement

QD-1 Validated Research Applications


KDM4D Lead Optimization

QD-1 is appropriate for procurement by laboratories engaged in the structure-based optimization of KDM4D inhibitors. The compound serves as the literature-defined hit scaffold from which potent derivatives such as 33a (IC50 = 0.62 μM against KDM4D; anti-proliferative activity in Huh-7 liver cancer cells with IC50 = 5.23 μM) were developed [1]. Researchers seeking to explore the 4,6-diarylquinoxaline chemical space for epigenetic drug discovery should consider QD-1 as the validated starting point for SAR expansion.

Virtual Screening and Docking Validation

QD-1 has been utilized as a test ligand in molecular docking and pharmacophore mapping studies against PfDHFR, where it demonstrated a calculated binding affinity of −9.8 kcal/mol [2]. This in silico validation supports the procurement of QD-1 for use as a positive control or reference compound in computational workflows aimed at evaluating docking protocols, scoring functions, or pharmacophore models for quinoline- or quinazoline-based inhibitor libraries.

KDM4D Enzymatic Assay Standardization

Given its identification as a KDM4D inhibitor hit in the peer-reviewed literature [1], QD-1 can be procured for use in the development and standardization of KDM4D enzymatic assays. The compound provides a defined chemical probe for establishing baseline activity, optimizing assay conditions (e.g., substrate concentration, enzyme concentration), and validating assay robustness prior to screening larger compound collections against this epigenetic target.

Application
Selection Property
Validation Focus
KDM4D inhibitor SAR exploration
Literature-reported hit scaffold with defined 4,6-diarylquinoxaline core
KDM4D inhibitory activity and derivative optimization
Computational docking protocol evaluation
Test ligand in in silico docking studies (PfDHFR)
Binding pose and scoring function accuracy
KDM4D enzymatic assay development
Defined chemical probe for baseline activity
Assay condition optimization and robustness verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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